Tert-butyl 3-(2-hydroxyethoxy)propanoate
Overview
Description
Hydroxy-PEG1-(CH2)2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeric molecules (PROTACs). This compound is characterized by its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating the selective degradation of target proteins through the intracellular ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Tert-butyl 3-(2-hydroxyethoxy)propanoate is a unique chemical compound used in various research and development processes
Mode of Action
It’s known that the hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The compound is used as a reactant in the synthesis of hydrophilic aminooxy linked and multivalent disaccharide cellobiose derivatives for chemoselective aldehyde/ketone conjugation
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
It’s primarily used as a reactant in the laboratory research and development process and pharmaceutical and chemical production process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored away from fire sources and oxidizers, in a clean, dry place, away from high temperatures . The compound is also sensitive to acidic conditions, under which the t-butyl protected carboxyl group can be deprotected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PEG1-(CH2)2-Boc typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and water, with ultrasonic and warming techniques to enhance solubility .
Industrial Production Methods
Industrial production of Hydroxy-PEG1-(CH2)2-Boc follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures to maintain stability, with storage conditions varying from -20°C to -80°C depending on the form (pure or in solution) .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG1-(CH2)2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection
Major Products
Substitution Reactions: The major products are typically substituted polyethylene glycol derivatives.
Deprotection Reactions: The major product is the free amine form of the compound
Scientific Research Applications
Hydroxy-PEG1-(CH2)2-Boc is widely used in scientific research, particularly in the synthesis of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential use in targeted therapy drugs.
Industry: Employed in the development of new materials and chemical processes .
Comparison with Similar Compounds
Hydroxy-PEG1-(CH2)2-Boc is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:
- Azido-PEG5-succinimidyl carbonate
- Boc-NH-PEG11-C2-acid
- Hydroxy-PEG7-Boc
- Thiol-PEG3-phosphonic acid
These compounds share similar polyethylene glycol backbones but differ in their functional groups and specific applications .
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLDITVZGWIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671802-00-9 | |
Record name | tert-butyl 3-(2-hydroxyethoxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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